molecular formula C17H21N5O2 B11435494 8-Amino-3-hexyl-7-methyl-1H-benzo[g]pteridine-2,4-dione

8-Amino-3-hexyl-7-methyl-1H-benzo[g]pteridine-2,4-dione

Cat. No.: B11435494
M. Wt: 327.4 g/mol
InChI Key: NBZBKNQATXSMDF-UHFFFAOYSA-N
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Description

8-AMINO-3-HEXYL-7-METHYL-1H,2H,3H,4H-BENZO[G]PTERIDINE-2,4-DIONE: is a complex organic compound with a unique structure that includes both aromatic and heterocyclic elements

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-AMINO-3-HEXYL-7-METHYL-1H,2H,3H,4H-BENZO[G]PTERIDINE-2,4-DIONE typically involves multi-step organic reactions. One common method includes the condensation of appropriate aromatic amines with aldehydes or ketones, followed by cyclization and functional group modifications. Specific reaction conditions such as temperature, solvent, and catalysts are crucial for optimizing yield and purity.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced into the aromatic ring or the heterocyclic core.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinone derivatives, while reduction can produce various amines or alcohols.

Scientific Research Applications

Chemistry: In organic synthesis, this compound serves as a building block for the construction of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the synthesis of novel compounds.

Biology: In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Pharmaceutical research explores this compound for its potential therapeutic applications. Its derivatives may act as enzyme inhibitors, receptor modulators, or other bioactive agents.

Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism by which 8-AMINO-3-HEXYL-7-METHYL-1H,2H,3H,4H-BENZO[G]PTERIDINE-2,4-DIONE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

  • 8-AMINO-3-HEXYL-1H-BENZO[G]PTERIDINE-2,4-DIONE
  • 4-Hydroxy-2-quinolones
  • Substituted Imidazoles

Uniqueness: Compared to similar compounds, 8-AMINO-3-HEXYL-7-METHYL-1H,2H,3H,4H-BENZO[G]PTERIDINE-2,4-DIONE stands out due to its specific substitution pattern and the presence of both amino and methyl groups

Properties

Molecular Formula

C17H21N5O2

Molecular Weight

327.4 g/mol

IUPAC Name

8-amino-3-hexyl-7-methyl-1H-benzo[g]pteridine-2,4-dione

InChI

InChI=1S/C17H21N5O2/c1-3-4-5-6-7-22-16(23)14-15(21-17(22)24)20-13-9-11(18)10(2)8-12(13)19-14/h8-9H,3-7,18H2,1-2H3,(H,20,21,24)

InChI Key

NBZBKNQATXSMDF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C(=O)C2=NC3=C(C=C(C(=C3)C)N)N=C2NC1=O

Origin of Product

United States

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